Penao
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid involves the reaction of penicillamine with phenylarsonous acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid is still under development, with ongoing research to optimize the synthesis process for large-scale production. The focus is on improving yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound back to its original state from its oxidized form.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid can lead to the formation of arsenic(V) compounds .
Scientific Research Applications
4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and mitochondrial function.
Medicine: Explored as a potential treatment for cancers that are unresponsive to standard treatments.
Industry: Potential applications in industrial processes that require specific chemical properties.
Mechanism of Action
4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid exerts its effects by targeting the mitochondria in proliferating tumor cellsThis inactivation of the transporter leads to the disruption of mitochondrial function and ultimately cell death .
Comparison with Similar Compounds
4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid is compared with other similar compounds such as:
4-(N-(S-glutathionylacetyl)amino)phenylarsonous acid (GSAO): PENAO accumulates in cells 85-fold faster than GSAO, resulting in a 44-fold increased anti-proliferative activity and a 20-fold increased anti-tumor efficacy in mice.
4-(N-(S-cysteinylacetyl)amino)phenylarsonous acid (CAO): Another related compound that reacts with mitochondrial inner-membrane adenine nucleotide translocase.
The uniqueness of 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid lies in its higher accumulation rate and increased efficacy compared to its predecessors .
Properties
CAS No. |
1192411-43-0 |
---|---|
Molecular Formula |
C13H19AsN2O5S |
Molecular Weight |
390.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19AsN2O5S/c1-13(2,11(15)12(18)19)22-7-10(17)16-9-5-3-8(4-6-9)14(20)21/h3-6,11,20-21H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
BTIKNFALDXFWCX-NSHDSACASA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SCC(=O)NC1=CC=C(C=C1)[As](O)O |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC(=O)NC1=CC=C(C=C1)[As](O)O |
Origin of Product |
United States |
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